molecular formula C12H14N4O3S2 B11349439 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11349439
M. Wt: 326.4 g/mol
InChI Key: OPRYIUGIJOBIEL-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Chemical Reactions Analysis

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and proteins involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N4O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C12H14N4O3S2/c1-8-11(20-16-15-8)12(17)14-7-6-9-2-4-10(5-3-9)21(13,18)19/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,18,19)

InChI Key

OPRYIUGIJOBIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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